

A Head-to-Head Comparison of BP14979 and Other D3 Partial Agonists

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Compound of Interest

Compound Name: BP14979

Cat. No.: B606322

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel dopamine D3 partial agonist, **BP14979**, with other prominent D3 partial agonists: aripiprazole, brexpiprazole, cariprazine, and buspirone. The information presented is intended to assist researchers in evaluating the pharmacological profile of **BP14979** in the context of existing therapeutic agents.

Summary of Quantitative Data

The following tables summarize the key in vitro pharmacological parameters of **BP14979** and its comparators at the human dopamine D3 and D2 receptors. This data is essential for understanding the potency, efficacy, and selectivity of these compounds.

Table 1: Dopamine Receptor Binding Affinities (K_i, nM)

Compound	D3 Receptor K _i (nM)	D2 Receptor K _i (nM)	D3 vs. D2 Selectivity Ratio
BP14979	~1[1]	192[1]	~192-fold
Aripiprazole	0.8	0.34	0.425
Brexpiprazole	1.1[2]	0.30[2]	0.27
Cariprazine	0.085-0.3[3]	0.49-0.71[3]	~3-6-fold[3]
Buspirone	~98[4][5]	484[4]	~4.9-fold

Note: A higher D3 vs. D2 selectivity ratio indicates greater selectivity for the D3 receptor. For aripiprazole and brexpiprazole, the ratio is less than 1, indicating higher affinity for the D2 receptor.

Table 2: In Vitro Functional Activity at the D3 Receptor

Compound	Efficacy (Emax, % Intrinsic Activity)	Potency (EC50, nM)
BP14979	32% ± 2.6% [1]	0.7 ± 0.3 [1]
Aripiprazole	Partial Agonist (Emax not specified in direct comparison) [1] [6]	Partial Agonist (EC50 not specified in direct comparison) [1]
Brexpiprazole	Partial Agonist (Emax not specified)	Partial Agonist (EC50 not specified)
Cariprazine	Partial Agonist (Emax not specified)	Partial Agonist (EC50 not specified)
Buspirone	Antagonist activity noted in some functional assays [5]	Not Applicable (as antagonist)

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches used to characterize D3 partial agonists.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the binding affinity (K_i) of a compound for a specific receptor.

Objective: To measure the affinity of a test compound for the dopamine D3 and D2 receptors.

Materials:

- Cell membranes prepared from cell lines stably expressing human dopamine D3 or D2 receptors.
- A radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-spiperone or [125I]-iodosulpride).
- Test compounds (**BP14979** and comparators) at a range of concentrations.
- Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
- The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
- The IC₅₀ value is then converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

cAMP Accumulation Assays

cAMP (cyclic adenosine monophosphate) accumulation assays are functional assays used to determine whether a compound acts as an agonist, antagonist, or partial agonist at a G-protein coupled receptor (GPCR), such as the D3 receptor, that is coupled to the inhibition of adenylyl cyclase.

Objective: To measure the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing the dopamine D3 receptor, and thereby determine its efficacy (Emax) and potency (EC50).

Materials:

- A cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
- Forskolin (an activator of adenylyl cyclase).
- Test compounds (**BP14979** and comparators) at a range of concentrations.
- A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Cell culture medium and reagents.

Procedure:

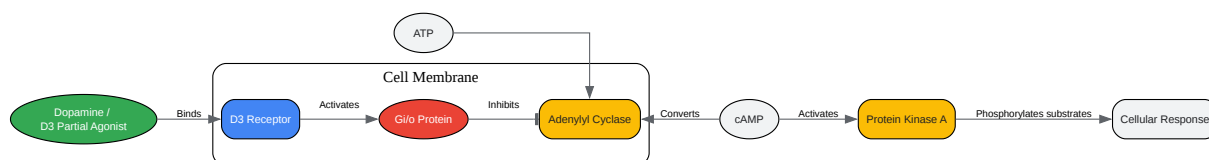
- Cells are seeded in microplates and allowed to attach overnight.
- The cells are then pre-incubated with varying concentrations of the test compound.
- Forskolin is added to all wells (except for the basal control) to stimulate cAMP production.
- The plates are incubated for a specific duration to allow for cAMP accumulation.
- The reaction is stopped, and the cells are lysed.
- The intracellular cAMP levels are measured using a cAMP detection kit according to the manufacturer's instructions.
- Data is plotted as the percentage inhibition of forskolin-stimulated cAMP levels versus the log concentration of the test compound.

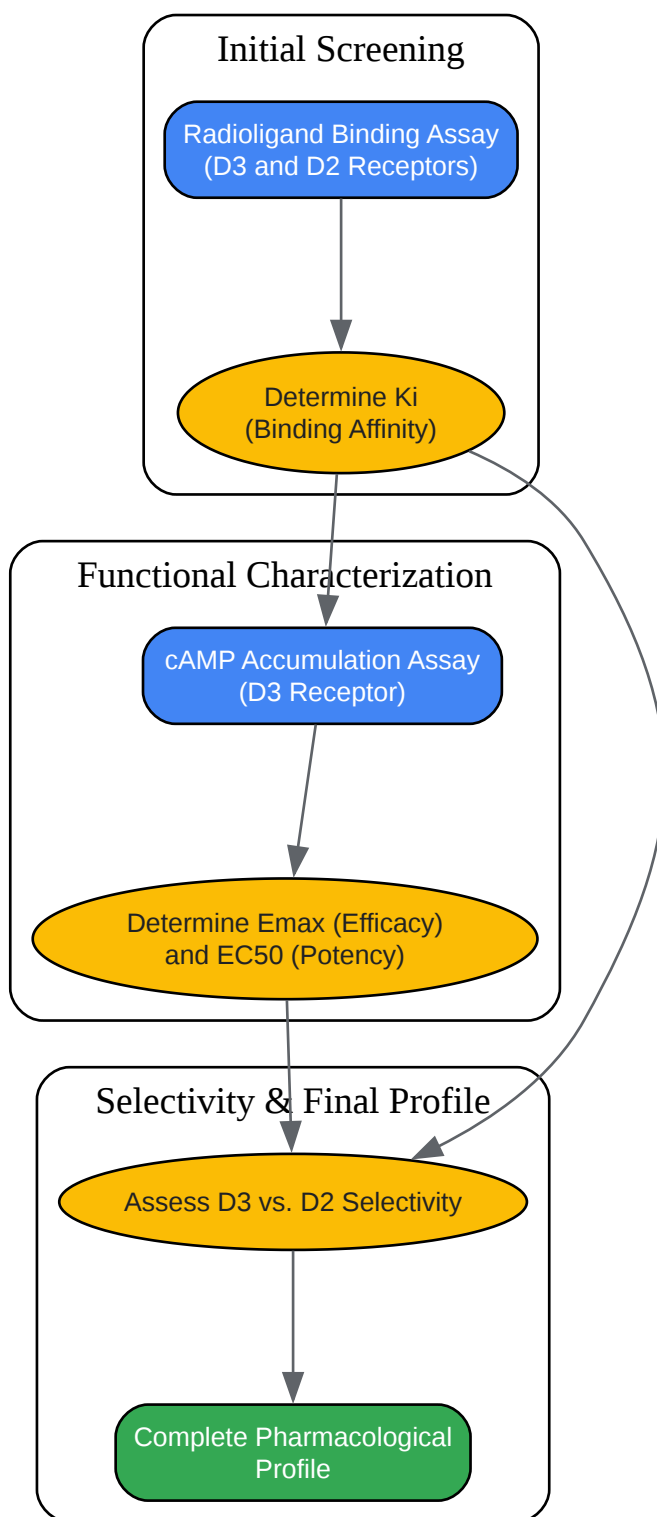
- The efficacy (E_{max}), which is the maximal inhibition achieved by the compound, and the potency (EC_{50}), the concentration of the compound that produces 50% of its maximal effect, are determined from the resulting dose-response curve.

Visualizations

Dopamine D3 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor, which is coupled to G_i/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.





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